molecular formula C31H31N5O6S B2860367 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1219391-06-6

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No. B2860367
CAS RN: 1219391-06-6
M. Wt: 601.68
InChI Key: HBVATLOSJHANLQ-UHFFFAOYSA-N
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Description

3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C31H31N5O6S and its molecular weight is 601.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide involves complex chemical reactions, often aiming to explore the therapeutic potential of these compounds. For example, the synthesis and study of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines demonstrate the intricate chemical processes involved in creating compounds with potential biological activities, highlighting the importance of understanding chemical structures and reactivity in pharmaceutical research (Markosyan et al., 2008).

Biological Properties and Potential Therapeutic Uses

The biological properties of compounds similar to this compound are a significant area of research, with studies often focusing on their potential antitumor and anti-inflammatory effects. For instance, novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been evaluated for in vitro antitumor activity, revealing broad spectrum antitumor activity and highlighting the therapeutic potential of such compounds (Al-Suwaidan et al., 2016).

Molecular Docking and Mechanistic Insights

Molecular docking studies offer insights into the interaction of these compounds with biological targets, providing a better understanding of their mechanism of action and potential efficacy as therapeutic agents. For example, the synthesis and evaluation of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors offer valuable information on their inhibitory activities against key enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 1996).

properties

IUPAC Name

3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6S/c1-40-20-12-14-26(42-3)24(16-20)33-28(38)18-43-31-35-22-10-6-5-9-21(22)29-34-23(30(39)36(29)31)13-15-27(37)32-17-19-8-4-7-11-25(19)41-2/h4-12,14,16,23H,13,15,17-18H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVATLOSJHANLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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